molecular formula C13H14O3 B570347 (s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate CAS No. 865233-36-9

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Cat. No. B570347
M. Wt: 218.252
InChI Key: BENPHURJTUUUSX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is a liquid at room temperature . This compound is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a liquid at room temperature . It has a molecular weight of 218.25 . The compound’s InChI code is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 , which provides information about its molecular structure.

Scientific Research Applications

  • Synthesis of Complex Compounds : Methyl 7‐Hydroxyhept‐5‐ynoate, a related compound, has been studied for its role as an intermediate in the synthesis of various complex organic compounds (Casy, Patterson, & Taylor, 2003).

  • Food Flavoring : The synthesis of 2-Hydeoxy-3-methyl-2-hexen-4-olid, used in food-flavoring, starts from a compound similar to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" (Stach, Huggenberg, & Hesse, 1987).

  • Environmental Applications : A functionalized resin, related to the chemical structure of interest, has been used for simultaneous removal of Cr(III) and organic dyes from aqueous solutions (Ali, Rachman, & Saleh, 2017).

  • Catalytic Reactions : Studies have investigated the cyclization of similar compounds using a platinum-olefin catalyst system to produce multisubstituted derivatives (Nakamura et al., 2008).

  • Reactions with Mercury(II) Acetate : Research has been conducted on the behavior of alkynes, which are structurally related to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate," with mercury(II) acetate in methanol (Bassetti & Floris, 1988).

  • Oleochemical Applications : Derivatization of compounds similar to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" has been studied for the production of industrially important fatty compounds (Ahmad & Jie, 2008).

  • Synthesis of Organofluoro Compounds : Methyl perfluoroalk-2-ynoates, related to the compound of interest, have been used as building blocks in the synthesis of various organofluoro compounds (Sun et al., 2016).

  • Antioxidant Properties : Studies have investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, which share structural similarities with "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" (Stanchev et al., 2009).

Safety And Hazards

The safety information available for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” indicates that it has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 , which corresponds to “Harmful if swallowed”. Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPHURJTUUUSX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207693
Record name Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

CAS RN

865233-36-9
Record name Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865233-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
T Chen, M Ning, Y Ye, K Wang, Y Leng… - European Journal of …, 2018 - Elsevier
Free fatty acid receptor 1 (FFAR1/GPR40) attracted significant attention as a potential target for developing novel antidiabetic drugs because of its unique mechanism in glucose …
Number of citations: 7 www.sciencedirect.com

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